molecular formula C10H14O3 B14472412 Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate CAS No. 65115-72-2

Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate

Cat. No.: B14472412
CAS No.: 65115-72-2
M. Wt: 182.22 g/mol
InChI Key: CVJHMDAXWFCPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexane and features a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an acid chloride in the presence of a base such as triethylamine in tetrahydrofuran (THF). This reaction typically yields the desired compound as an orange solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,5-dimethyl-3-oxocyclohex-1-ene-1-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for synthetic chemists looking to create novel molecules with specific functional groups.

Properties

CAS No.

65115-72-2

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 5,5-dimethyl-3-oxocyclohexene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-10(2)5-7(9(12)13-3)4-8(11)6-10/h4H,5-6H2,1-3H3

InChI Key

CVJHMDAXWFCPNX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.